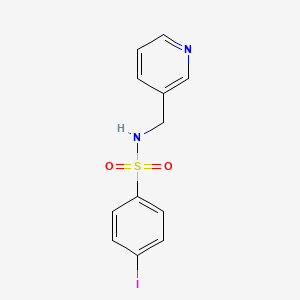

![molecular formula C18H15NOS B2694905 1-[(E)-(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-ol CAS No. 906439-72-3](/img/structure/B2694905.png)

1-[(E)-(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diese Verbindung hat aufgrund ihrer starken inhibitorischen Wirkung auf PARG mit einem IC50-Wert von 0,37 nM erhebliche Aufmerksamkeit erregt . COH34 zeichnet sich insbesondere durch seine Fähigkeit aus, die Poly(ADP-Ribos)ylierung (PARylierung) an DNA-Läsionen zu verlängern, wodurch DNA-Reparaturfaktoren eingefangen werden und eine Letalität in Krebszellen mit DNA-Reparaturdefekten induziert wird .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von COH34 beinhaltet die Reaktion von 4-Methylbenzolthiol mit Naphthaldehyd in Gegenwart einer Base, um das gewünschte Produkt zu bilden. Die Reaktionsbedingungen umfassen typischerweise:

Reagenzien: 4-Methylbenzolthiol, Naphthaldehyd, Base (z. B. Natriumhydroxid)

Lösungsmittel: Ethanol oder Methanol

Temperatur: Raumtemperatur bis zum Rückfluss

Reaktionszeit: Mehrere Stunden bis über Nacht

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für COH34 nicht allgemein dokumentiert sind, würde der allgemeine Ansatz die Hochskalierung des Laborsyntheseprozesses beinhalten. Dazu gehören die Optimierung der Reaktionsbedingungen für größere Chargen, die Sicherstellung der Reinheit durch Umkristallisation oder Chromatographie sowie die Einhaltung von Sicherheits- und Umweltvorschriften.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of COH34 involves the reaction of 4-methylbenzenethiol with naphthaldehyde in the presence of a base to form the desired product. The reaction conditions typically include:

Reagents: 4-methylbenzenethiol, naphthaldehyde, base (e.g., sodium hydroxide)

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux

Reaction Time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for COH34 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger batches, ensuring purity through recrystallization or chromatography, and adhering to safety and environmental regulations.

Analyse Chemischer Reaktionen

Arten von Reaktionen

COH34 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Imin- und Sulfanyl-Gruppe hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Halogenierungsmittel und Nucleophile. Die Bedingungen umfassen typischerweise milde Temperaturen und Lösungsmittel wie Dichlormethan oder Acetonitril.

Oxidationsreaktionen: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden. Die Bedingungen können von Raumtemperatur bis zu erhöhten Temperaturen variieren.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise eingesetzt. Reaktionen werden normalerweise in Lösungsmitteln wie Ethanol oder Tetrahydrofuran durchgeführt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel können Substitutionsreaktionen halogenierte Derivate ergeben, während Oxidationsreaktionen Sulfoxide oder Sulfone erzeugen können.

Wissenschaftliche Forschungsanwendungen

COH34 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie .

Chemie

In der Chemie wird COH34 als Werkzeug verwendet, um die Mechanismen der Poly(ADP-Ribos)ylierung und DePARylierung zu untersuchen. Seine Fähigkeit, PARG zu hemmen, macht es wertvoll für die Untersuchung der Rolle der PARylierung in verschiedenen biochemischen Stoffwechselwegen.

Biologie

In der biologischen Forschung wird COH34 eingesetzt, um die zellulären Prozesse zu verstehen, die an der DNA-Reparatur beteiligt sind. Durch die Hemmung von PARG können Forscher die Auswirkungen der verlängerten PARylierung auf die Zelllebensfähigkeit, Apoptose und genomische Stabilität untersuchen.

Medizin

COH34 hat ein großes Potenzial in der Krebstherapie. Es hat sich gezeigt, dass es in Krebszellen mit DNA-Reparaturdefekten eine Letalität induziert und Tumorzellen für andere DNA-schädigende Agenzien sensibilisiert . Dies macht es zu einem vielversprechenden Kandidaten für Kombinationstherapien in der Krebsbehandlung.

Industrie

Im Industriesektor kann COH34 bei der Entwicklung neuer Pharmazeutika eingesetzt werden, die auf DNA-Reparaturwege abzielen. Seine Spezifität und Potenz machen es zu einem attraktiven Leitstoff für die Arzneimittelentwicklung.

Wirkmechanismus

COH34 übt seine Wirkung aus, indem es an die katalytische Domäne von PARG bindet und so seine Aktivität hemmt . Diese Hemmung verlängert die PARylierung an DNA-Läsionen, fängt DNA-Reparaturfaktoren ein und verhindert den Abschluss der DNA-Reparatur. Infolgedessen akkumulieren Zellen mit DNA-Reparaturdefekten DNA-Schäden, was zum Zelltod führt. Die molekularen Ziele von COH34 umfassen PARG und andere Proteine, die am DNA-Schadensantwortweg beteiligt sind .

Wirkmechanismus

COH34 exerts its effects by binding to the catalytic domain of PARG, thereby inhibiting its activity . This inhibition prolongs PARylation at DNA lesions, trapping DNA repair factors and preventing the completion of DNA repair. As a result, cells with DNA repair defects accumulate DNA damage, leading to cell death. The molecular targets of COH34 include PARG and other proteins involved in the DNA damage response pathway .

Vergleich Mit ähnlichen Verbindungen

COH34 ist einzigartig in seiner hohen Spezifität und Potenz als PARG-Inhibitor. Ähnliche Verbindungen umfassen andere PARG-Inhibitoren wie:

TARG1-Inhibitoren: Diese Verbindungen hemmen die terminale ADP-Ribose-Protein-Glycohydrolase, beeinflussen aber PARG nicht.

MacroD1/D2-Inhibitoren: Diese zielen auf Makrodomänen-enthaltende Proteine, die am ADP-Ribose-Stoffwechsel beteiligt sind.

ARH1/3-Inhibitoren: Diese hemmen ADP-Ribose-Akzeptor-Hydrolasen

Im Vergleich zu diesen Verbindungen zeichnet sich COH34 durch seine nanomolare Potenz und das Fehlen einer Kreuzhemmung mit anderen DePARylierungs-Enzymen aus .

Eigenschaften

IUPAC Name |

1-[(E)-(4-methylphenyl)sulfanyliminomethyl]naphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NOS/c1-13-6-9-15(10-7-13)21-19-12-17-16-5-3-2-4-14(16)8-11-18(17)20/h2-12,20H,1H3/b19-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUAIBHPGDRCFL-XDHOZWIPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SN=CC2=C(C=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S/N=C/C2=C(C=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-fluorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2694825.png)

![1-(2,5-difluorophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]methanesulfonamide](/img/structure/B2694826.png)

![N-(4-ethoxyphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2694829.png)

![[4-(Fluoromethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B2694831.png)

![1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone](/img/structure/B2694833.png)

![3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine](/img/structure/B2694839.png)

![N-{5-ethyl-3-[(3-fluorophenyl)(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B2694842.png)

![tert-butyl N-[(4S)-3,3-dimethylpiperidin-4-yl]carbamate](/img/structure/B2694843.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2694844.png)